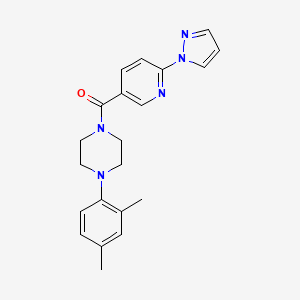
(6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(1H-pyrazol-1-yl)pyridin-3-yl)(4-(2,4-dimethylphenyl)piperazin-1-yl)methanone is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is known to possess various biochemical and physiological effects, and has been studied extensively in recent years.
Scientific Research Applications
Molecular Interaction and Conformational Analysis
- The compound SR141716, structurally similar to the query compound, was analyzed for its conformational behavior and interactions with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method, the study identified four distinct conformations of the compound, suggesting its steric binding interactions with the receptor. This research highlights the compound's relevance in understanding receptor-ligand interactions, particularly in the context of cannabinoid receptors (Shim et al., 2002).
Synthesis and Biological Activities
- Novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. These compounds, containing pyrazole moieties, were found to exhibit significant biological activities. This research demonstrates the utility of pyrazole derivatives in the development of new therapeutic agents (Hafez et al., 2016).
Anticancer and Antimicrobial Agents
- Research into 1,3-oxazole clubbed pyridyl-pyrazolines revealed their potential as both anticancer and antimicrobial agents. This study underscores the importance of heterocyclic compounds in drug discovery, especially for their diverse biological activities (Katariya et al., 2021).
Antimicrobial Activity
- The antimicrobial activity of nicotinic acid hydrazide derivatives, including compounds structurally related to the query compound, was investigated. This research adds to the growing body of evidence supporting the antimicrobial potential of pyrazole and pyridine derivatives (Sidhaye et al., 2011).
Molecular Docking and Computational Studies
- Molecular docking and computational studies have been used to investigate the interactions of pyrazole derivatives with biological targets. These studies provide insights into the structural requirements for biological activity and help in the rational design of new drugs (Fahim et al., 2021).
properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-16-4-6-19(17(2)14-16)24-10-12-25(13-11-24)21(27)18-5-7-20(22-15-18)26-9-3-8-23-26/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXCXKKKYWGYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

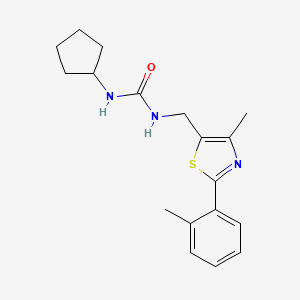
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)
![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)
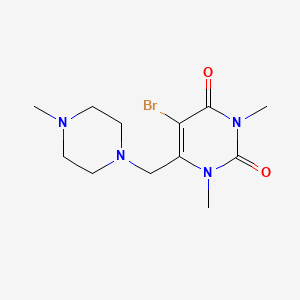
![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)

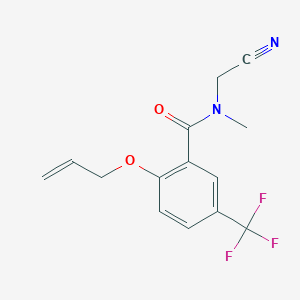

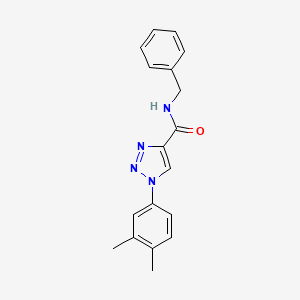
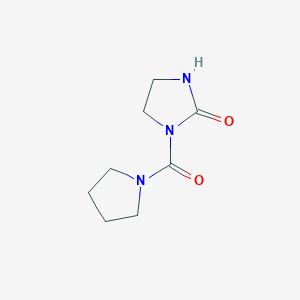
![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2651865.png)
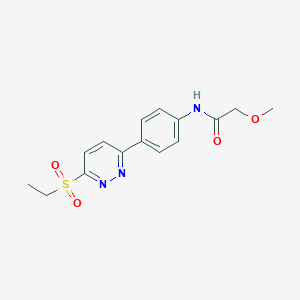
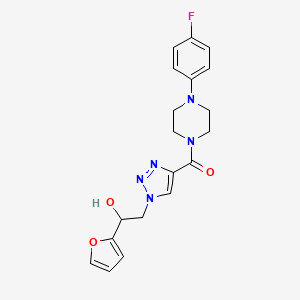
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2651868.png)